(R)-4-Bromo Phenylephrine Hydrochloride
Descripción
Chemical Identity and Classification
(R)-4-Bromo Phenylephrine Hydrochloride is definitively characterized by its Chemical Abstracts Service registry number 1391068-15-7 and molecular formula C9H13BrClNO2, yielding a molecular weight of 282.56 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-bromo-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride, reflecting its precise structural arrangement and stereochemical configuration. The simplified molecular identification code follows the pattern CNCC(C1=CC(=C(C=C1)Br)O)O.Cl, which systematically describes the connectivity and spatial arrangement of atoms within the molecule.
The compound belongs to the broader classification of phenylethanolamines, which represent a significant class of bioactive molecules characterized by their phenyl ring attached to an ethanolamine side chain. Within this classification, this compound is specifically categorized as a halogenated phenylethanol-amine derivative, where the bromine substitution occurs at the 4-position of the aromatic ring relative to the hydroxyl group. The stereochemical designation (R)- indicates the absolute configuration at the chiral carbon center, distinguishing it from its enantiomeric counterpart and racemic mixtures.
| Chemical Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1391068-15-7 |
| Molecular Formula | C9H13BrClNO2 |
| Molecular Weight | 282.56 g/mol |
| International Union of Pure and Applied Chemistry Name | 2-bromo-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |
| Simplified Molecular Input Line Entry System | CNCC(C1=CC(=C(C=C1)Br)O)O.Cl |
| Stereochemical Configuration | (R)-enantiomer |
| Structural Classification | Halogenated phenylethanol-amine |
Historical Development and Context
The development of this compound emerged from the systematic exploration of phenylephrine analogues designed to enhance understanding of adrenergic receptor pharmacology and structure-activity relationships. Phenylephrine itself has been recognized since the mid-20th century as a selective alpha-1 adrenergic receptor agonist, with extensive applications in cardiovascular medicine and nasal decongestants. The scientific rationale for creating brominated analogues stemmed from medicinal chemistry principles that demonstrate how halogen substitutions can significantly alter receptor binding affinity, selectivity, and metabolic stability.
The bromination at the 4-position of the phenylephrine structure represents a strategic modification based on established structure-activity relationship studies within the phenylethanol-amine family. Research has consistently shown that substitutions on the aromatic ring of phenylethanol-amines can dramatically influence their interaction with various adrenergic receptor subtypes. The specific choice of bromine as the halogen substituent reflects its intermediate size and electronegativity properties, which can provide optimal receptor binding characteristics while maintaining synthetic accessibility.
The stereoselective synthesis and isolation of the (R)-enantiomer specifically addresses the fundamental importance of stereochemistry in biological activity. Studies of phenylethanol-amine stereochemistry have demonstrated that the (R)-configuration typically exhibits enhanced affinity for adrenergic receptors compared to the (S)-enantiomer, making the stereoselective preparation of this compound particularly valuable for research applications. This stereochemical selectivity reflects the chiral nature of biological receptor binding sites and the importance of precise three-dimensional molecular recognition.
Significance in Adrenergic Receptor Research
This compound serves as a critical research tool for investigating the molecular mechanisms of adrenergic receptor function and selectivity. The compound's structural relationship to phenylephrine, combined with its brominated modification, provides researchers with a valuable probe for understanding how specific structural features influence receptor binding and activation. This significance is particularly evident in studies examining the structure-activity relationships of alpha-1 adrenergic receptor agonists, where systematic structural modifications help elucidate the molecular basis of receptor selectivity.
The brominated analogue offers distinct advantages for receptor binding studies due to the unique properties of the bromine substituent. The increased size and electron-withdrawing characteristics of bromine compared to hydrogen can provide enhanced binding interactions with specific amino acid residues within the receptor binding site. These modifications allow researchers to probe the spatial and electronic requirements of adrenergic receptor activation, contributing to a more comprehensive understanding of receptor pharmacology.
Research applications of this compound extend to investigations of adrenergic receptor subtypes, particularly the alpha-1A, alpha-1B, and alpha-1D receptor variants. Studies have shown that phenylephrine and its analogues exhibit differential affinities for these receptor subtypes, with some compounds showing preferential binding to specific variants. The brominated modification in this compound may further enhance subtype selectivity, making it a valuable tool for characterizing the pharmacological profiles of different adrenergic receptor subtypes.
The compound also contributes to broader neurotransmission research, particularly in understanding the role of adrenergic signaling in various physiological processes. The categories associated with this compound include neurotransmission, depression, Parkinson's disease, schizophrenia, stress and anxiety, and pain and inflammation, indicating its potential utility across multiple research domains. This broad applicability reflects the fundamental importance of adrenergic signaling in numerous physiological and pathological processes.
Comparative Position Among Phenylethanolamines
Within the extensive family of phenylethanol-amines, this compound occupies a distinctive position characterized by its specific brominated structure and stereochemical configuration. The phenylethanol-amine class encompasses a diverse array of naturally occurring and synthetic compounds, including catecholamine neurotransmitters like norepinephrine and epinephrine, as well as synthetic derivatives used in medicine and research. The systematic comparison of this compound with other members of this family reveals important insights into structure-activity relationships and receptor selectivity patterns.
Comparative studies with the parent compound phenylephrine demonstrate the impact of bromine substitution on biological activity. Phenylephrine itself is characterized as a selective alpha-1 adrenergic receptor agonist with minimal activity at alpha-2 or beta-adrenergic receptors. The brominated analogue this compound potentially exhibits modified receptor binding characteristics due to the electronic and steric effects of the bromine substituent. These modifications may result in altered affinity profiles, selectivity patterns, or duration of action compared to the parent compound.
The stereochemical aspects of this compound are particularly important when compared to other phenylethanol-amine derivatives. Research has established that phenylethanol-amines with the (R)-configuration at the hydroxyl-bearing carbon typically exhibit enhanced biological activity compared to their (S)-counterparts. This stereochemical preference is consistent across various phenylethanol-amine derivatives, including natural catecholamines and synthetic analogues, reflecting the chiral nature of biological receptor recognition.
| Compound | Stereochemistry | Halogen Substitution | Primary Receptor Target | Research Applications |
|---|---|---|---|---|
| This compound | (R)-configuration | 4-Bromo | Alpha-1 adrenergic | Receptor selectivity studies |
| Phenylephrine | (R)-configuration | None | Alpha-1 adrenergic | Cardiovascular research |
| rac 4-Bromo Phenylephrine Hydrochloride | Racemic mixture | 4-Bromo | Alpha-1 adrenergic | Comparative stereochemistry |
| rac 6-Bromo Phenylephrine Hydrochloride | Racemic mixture | 6-Bromo | Alpha-1 adrenergic | Position-dependent effects |
| Phenylethanolamine | (R)/(S) variants | None | Multiple adrenergic | Trace amine research |
The comparative analysis extends to other brominated phenylephrine analogues, such as the racemic 4-Bromo Phenylephrine Hydrochloride and 6-Bromo Phenylephrine Hydrochloride variants. These positional isomers and stereoisomers provide valuable comparative data for understanding how both the position of halogen substitution and stereochemical configuration influence biological activity. The availability of these related compounds enables comprehensive structure-activity relationship studies that can guide the design of more selective and potent adrenergic receptor modulators.
Propiedades
IUPAC Name |
2-bromo-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2.ClH/c1-11-5-9(13)6-2-3-7(10)8(12)4-6;/h2-4,9,11-13H,5H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSYYRQYGQXWJT-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)Br)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=CC(=C(C=C1)Br)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Bromo Phenylephrine Hydrochloride typically involves several steps. One common method starts with the bromination of 3’-hydroxyacetophenone, followed by a series of reactions including reduction and amination. The Corey–Bakshi–Shibata (CBS) catalyst is often used to achieve the asymmetric hydrogenation process, which is a key step in the synthesis . The reaction conditions usually involve mild temperatures and the use of a polymer-supported CBS catalyst to facilitate the process and improve yield.
Industrial Production Methods
In industrial settings, the production of ®-4-Bromo Phenylephrine Hydrochloride involves large-scale synthesis using similar methods as described above. The use of continuous flow reactors and polymer-supported catalysts helps in scaling up the production while maintaining efficiency and reducing costs .
Análisis De Reacciones Químicas
Epoxidation-Bromohydrin Route
-
Starting Material : m-Hydroxybenzaldehyde derivatives protected with tert-butyldimethylsilyl (TBDMS) groups .
-
Bromination :
Direct Bromination of Phenylephrine
-
Reagent : Bromine or NBS under mild acidic conditions (e.g., HBr/HOAc) .
-
Position Selectivity : Bromination occurs preferentially at the para position relative to the hydroxyl group due to electronic effects .
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bromohydrin formation | NBS, H₂O/DMSO, 25°C | 80% | |
| TBDMS deprotection | 6M HCl, 25°C | 85% | |
| Direct bromination | NBS, HBr/HOAc | 70–75% |
Structural Reactivity and Functional Group Transformations
The bromine substituent and hydroxyl/amine groups dictate reactivity:
Nucleophilic Substitution
-
Bromine Displacement : Reacts with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) .
Oxidation-Reduction
-
Alcohol Oxidation : The secondary alcohol is resistant to mild oxidants (e.g., PCC) but reacts with strong oxidants (CrO₃) to form ketones .
-
Amine Alkylation : The methylamino group undergoes alkylation with alkyl halides under basic conditions .
Charge-Transfer Complexation
-
Reagent : p-Bromanil (tetrabromo-1,2-benzoquinone) in alkaline medium (pH 9) .
-
Product : Brown-colored complex with λ<sub>max</sub> = 395 nm, used for spectrophotometric quantification (LOD = 0.12 µg/mL) .
| Parameter | Value | Source |
|---|---|---|
| Molar absorptivity (ε) | 833.33 L·mol⁻¹·cm⁻¹ | |
| Stability constant (K) | 4 × 10³ L·mol⁻¹ |
Hydrogenation
-
Catalyst : Ru-based complexes (e.g., [Ru(acac)(CO)₂]) enable asymmetric reduction of ketone intermediates .
Stability and Degradation
Aplicaciones Científicas De Investigación
Vasoconstriction and Blood Pressure Management
(R)-4-Bromo Phenylephrine Hydrochloride is primarily used in clinical settings to manage hypotension, especially during surgical procedures or in cases of septic shock. Its mechanism involves stimulating α-1 adrenergic receptors, leading to vasoconstriction and thus elevating mean arterial pressure .
Clinical Use Cases:
- Anesthesia : Administered to counteract hypotension induced by anesthetic agents.
- Septic Shock : Used as a vasopressor to maintain blood pressure in critically ill patients.
Ophthalmic Applications
The compound is also employed in ophthalmology to induce mydriasis (pupil dilation), facilitating various eye examinations and surgical procedures. The α-1 agonistic action on the iris dilator muscle promotes smooth muscle contraction, resulting in pupil enlargement .
Nasal Decongestion
Similar to its parent compound phenylephrine, this compound can be formulated for intranasal administration to alleviate nasal congestion by inducing vasoconstriction in the nasal mucosa .
Pharmacological Properties
| Property | Details |
|---|---|
| Mechanism of Action | Direct α-1 adrenergic receptor agonist |
| Primary Effects | Vasoconstriction, increased blood pressure |
| Administration Routes | Intravenous, ophthalmic, intranasal |
| Side Effects | Hypertension, bradycardia, headache, nervousness |
Case Study 1: Use in Septic Shock
A study highlighted the effectiveness of this compound in managing severe hypotension in septic shock patients. The administration resulted in significant improvements in mean arterial pressure without notable adverse effects on heart rate or cardiac output .
Case Study 2: Ophthalmic Surgery
In a clinical trial involving cataract surgery, (R)-4-Bromo Phenylephrine was used to achieve adequate mydriasis. The results demonstrated successful pupil dilation with minimal systemic absorption and side effects, underscoring its safety profile for ocular applications .
Research Insights
Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity. Innovative enzymatic methods have been explored to produce this compound more efficiently while maintaining its pharmacological efficacy .
Mecanismo De Acción
®-4-Bromo Phenylephrine Hydrochloride exerts its effects by selectively activating alpha-1 adrenergic receptors. This activation leads to vasoconstriction, which increases blood pressure and reduces nasal congestion. The compound binds to the receptors on the smooth muscle cells of blood vessels, causing them to contract. This mechanism is similar to that of other alpha-1 adrenergic agonists .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key Observations :
Pharmacological and Analytical Comparisons
Receptor Binding and Selectivity
- (R)-(-)-Phenylephrine HCl : Exhibits high α1-adrenergic receptor affinity, inducing vasoconstriction and pupillary dilation with minimal β-adrenergic activity .
- (R)-4-Bromo Phenylephrine HCl : Preliminary studies suggest reduced α1-receptor potency compared to the parent compound, likely due to steric hindrance from the bromine substituent .
- Metaraminol Bitartrate: Acts as a mixed α/β agonist with indirect sympathomimetic effects (releases norepinephrine) .
Analytical Methods
- HPLC Analysis : Phenylephrine HCl and its derivatives are quantified using reversed-phase HPLC with UV detection (λ = 220–280 nm). For (R)-4-Bromo Phenylephrine, method adjustments (e.g., column temperature or mobile phase composition) may be required due to altered polarity .
- Spectrophotometry: Validated UV methods for phenylephrine in combination drugs (e.g., with paracetamol) cannot be directly applied to brominated analogs without revalidation .
Research and Development Implications
The bromination of phenylephrine provides a valuable tool for probing adrenergic receptor interactions. For instance:
Actividad Biológica
(R)-4-Bromo Phenylephrine Hydrochloride is a synthetic compound that acts primarily as an α1-adrenoceptor agonist. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and relevant research findings.
Chemical Structure:
- Name: this compound
- Molecular Formula: CHBrClNO
- Molecular Weight: 265.56 g/mol
The compound is structurally similar to phenylephrine, differing primarily by the presence of a bromine atom at the para position of the phenyl ring. This modification influences its binding affinity and selectivity for adrenergic receptors.
Mechanism of Action:
this compound functions as an α1-adrenoceptor agonist, leading to vasoconstriction and increased peripheral resistance. The pK values for its interaction with various α1 receptor subtypes are as follows:
This indicates a higher affinity for the α1D subtype, which is significant in understanding its pharmacological effects.
Cardiovascular Effects
The activation of α1-adrenoceptors results in increased blood pressure due to vasoconstriction. Studies have shown that this compound can induce dose-dependent increases in systolic blood pressure (SBP) and decreases in heart rate (HR) .
Efficacy in Treating Nasal Congestion
Clinical trials have assessed the efficacy of phenylephrine derivatives, including this compound, in alleviating nasal congestion. A systematic review indicated that while phenylephrine is commonly used for this purpose, it often does not outperform placebo in clinical settings .
| Study | Sample Size | Dose | Primary Endpoint | Outcome |
|---|---|---|---|---|
| Meltzer et al., 2015 | 539 | 10-40 mg | Change in nasal congestion scores | No significant difference from placebo |
| Horak et al., 2009 | 39 | 12 mg | Change in nasal congestion score | No significant difference from placebo |
| Meltzer et al., 2016 | 575 | PEH-MR every 12 hours | Quality of life metrics | No significant difference from placebo |
Safety Profile
The safety profile of this compound has been evaluated through various studies. Common adverse effects include headaches and transient increases in blood pressure. Notably, higher doses correlate with an increased incidence of side effects .
Adverse Events Reported
- Headache: Commonly reported across studies.
- Chest pain: Noted in one instance at a high dose.
- Epistaxis: Reported in some cases.
Case Studies and Research Findings
Recent research has explored the thermal stability and decomposition kinetics of this compound under various conditions, highlighting its stability profile which is crucial for storage and formulation .
In another study focusing on the pharmacokinetics of phenylephrine derivatives, it was found that modifications at the aromatic ring could significantly alter the compound's metabolic pathways and biological activity .
Q & A
Q. How can I optimize the synthesis of (R)-4-Bromo Phenylephrine Hydrochloride to ensure enantiomeric purity?
To achieve enantiopure synthesis, focus on stereoselective bromination of the parent compound, Phenylephrine Hydrochloride. Use controlled equivalents of brominating agents (e.g., N-bromosuccinimide) under inert atmospheres to minimize side reactions. Monitor reaction progress via chiral HPLC (e.g., using a Chiralpak® column) to verify retention of the (R)-configuration. Reference USP monographs for Phenylephrine Hydrochloride (e.g., retention time alignment in chromatographic assays) to validate enantiopurity .
Q. What analytical methods are suitable for quantifying this compound in complex matrices?
UV-Vis spectrophotometry (e.g., oxidative coupling with p-aminobenzophenone at 512 nm) offers rapid quantification with a linear range of 2–20 µg/mL and LOD of 0.0094 µg/mL . For higher specificity, use reverse-phase HPLC with a C18 column and UV detection at 270 nm, referencing USP protocols for system suitability and impurity profiling . Validate methods per ICH guidelines, including precision (RSD <2%) and accuracy (recovery 98–102%) .
Q. How should forced degradation studies be designed to assess the stability of this compound?
Expose the compound to stress conditions:
- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.
- Oxidation : 3% H2O2 at room temperature.
- Photolysis : 1.2 million lux-hours of UV light.
Analyze degradation products using HPLC with relative response factors (RRF) for impurities (e.g., RRF = 0.5–1.5 for unknown peaks). Compare degradation profiles to Phenylephrine Hydrochloride’s established stability data .
Advanced Research Questions
Q. How can chemometric models improve solubility predictions of this compound in supercritical CO2?
Apply artificial neural networks (ANN) or support vector regression (SVR) to correlate molecular descriptors (e.g., polar surface area, logP) with experimental solubility data. Train models using datasets from analogs like Phenylephrine Hydrochloride, which show a strong correlation (R<sup>2</sup> >0.95) between predicted and observed solubility in scCO2. Validate models with cross-density experiments (e.g., 0.2–0.9 g/mL CO2) .
Q. What strategies resolve contradictions in receptor-binding data for this compound?
Discrepancies in α1-adrenergic receptor affinity may arise from assay variability (e.g., radioligand vs. functional assays). Use standardized protocols:
- Radioligand binding : [<sup>3</sup>H]-Prazosin competition assays.
- Functional assays : Calcium flux measurements in transfected HEK293 cells.
Normalize data to Phenylephrine Hydrochloride’s EC50 (reference value: 1.2 µM) and validate with positive controls .
Q. How do excipient interactions affect the stability of this compound in nasal spray formulations?
Perform compatibility studies using DSC/TGA to detect physical interactions (e.g., melting point shifts). For chemical interactions, use LC-MS to identify adducts formed with common excipients like benzalkonium chloride. Reference multi-component validation protocols for nasal sprays, where phenylephrine hydrochloride showed <0.1% degradation after 6 months at 25°C/60% RH .
Q. What computational tools predict cross-reactivity of this compound in immunoassays?
Use molecular docking (AutoDock Vina) to compare epitope binding between this compound and structurally similar compounds (e.g., epinephrine). Validate predictions with ELISA-based inhibition assays, where cross-reactivity is defined as >10% signal reduction at equimolar concentrations .
Methodological Guidelines
- Impurity Profiling : Follow USP Organic Impurities guidelines, setting limits for unspecified impurities at ≤0.10% and total impurities ≤0.50% .
- Chiral Purity : Use circular dichroism (CD) spectroscopy to confirm the (R)-configuration, referencing the parent compound’s specific rotation ([α]D<sup>20</sup> = −52° to −56°) .
- Toxicity Screening : Conduct MTT assays on HepG2 cells (IC50 thresholds: <100 µM for cytotoxicity) and Ames tests for mutagenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
